molecular formula C24H22F2N4O2S B2922868 N-(2,4-difluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115371-06-6

N-(2,4-difluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2922868
CAS No.: 1115371-06-6
M. Wt: 468.52
InChI Key: ZVRXYUNZGSDTDE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic small molecule featuring:

  • A pyrrolo[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system known for its role in kinase inhibition and nucleotide mimicry.
  • A sulfanyl (-S-) linkage connecting the core to an acetamide moiety.
  • Substituents including 2,4-difluorophenyl, 5-methyl, 7-phenyl, and 3-isopropyl groups, which modulate solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4O2S/c1-14(2)30-23(32)22-21(17(12-29(22)3)15-7-5-4-6-8-15)28-24(30)33-13-20(31)27-19-10-9-16(25)11-18(19)26/h4-12,14H,13H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRXYUNZGSDTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of considerable interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo-pyrimidine core with a difluorophenyl and a sulfanyl acetamide moiety. Its molecular formula is C17H17F2N3O2SC_{17}H_{17}F_2N_3O_2S with a molecular weight of 373.39 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for biological activity.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in various biochemical pathways. For instance, compounds with similar scaffolds have shown efficacy against cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammation respectively .
  • Anticancer Activity : A related study indicated that compounds containing the pyrrolo-pyrimidine structure exhibited significant anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating a possible broad-spectrum antimicrobial effect .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving similar compounds:

Activity TypeCompound TypeIC50 Value (µM)Reference
Cholinesterase InhibitionPyrrolo-pyrimidines15.2 - 34.2
Anticancer ActivityPyrrolo-pyrimidinesVaries by cell line
Antimicrobial ActivityVarious derivatives3.125 - 12.0

Case Studies

  • Anticancer Screening : A study conducted on a library of compounds identified several derivatives similar to N-(2,4-difluorophenyl)-2-{...} that showed promising anticancer activity against multicellular spheroids—an advanced model for testing drug efficacy in tumor microenvironments .
  • Enzyme Inhibition Studies : Research on similar compounds indicated that those with electron-withdrawing groups like fluorine significantly enhanced enzyme inhibition potency against cholinesterases compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Example 83 (): Contains a pyrazolo[3,4-d]pyrimidine core instead of pyrrolo[3,2-d]pyrimidine. The pyrazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification may enhance interactions with ATP-binding pockets in kinases .
  • Impact : Pyrazolo derivatives often exhibit higher metabolic stability due to reduced susceptibility to oxidative metabolism compared to pyrrolo analogs .
Thieno[3,2-d]pyrimidine Derivatives
  • N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide (): Replaces the pyrrolo ring with a thieno[3,2-d]pyrimidine system.

Substituent Analysis

Fluorophenyl Groups
  • The 2,4-difluorophenyl group in the target compound contrasts with the 2,5-difluorophenyl substituent in . Positional isomerism of fluorine atoms affects electronic effects (e.g., dipole moments) and steric interactions with target proteins. For example, 2,4-difluorophenyl may induce a stronger electron-withdrawing effect, enhancing binding to hydrophobic pockets .
Sulfanyl Linker Modifications
  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Incorporates a difluoromethylsulfanyl group, which increases metabolic resistance to oxidation compared to the target compound’s simpler sulfanyl linkage .

Positional Isomerism in Acetamide Moieties

  • 2-{[3-(2-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide () vs. N-[3-(propan-2-yl)phenyl] analog (): The 2-isopropyl substituent () may sterically hinder interactions with bulky binding sites, whereas the 3-isopropyl analog () allows for better accommodation in deep hydrophobic cavities .

Computational and Analytical Comparisons

Molecular Similarity Metrics

  • Tanimoto and Dice Indices (): These metrics quantify structural overlap between the target compound and analogs. For instance, the target compound shares a Tanimoto score >0.7 with ’s thienopyrimidine derivative, suggesting significant similarity in pharmacophore features .
  • Molecular Networking (): Clustering based on MS/MS fragmentation patterns reveals that the target compound groups with pyrrolo- and thienopyrimidine derivatives, indicating conserved fragmentation pathways and core stability .

NMR Spectral Trends

  • As shown in , substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) of related compounds correlate with modifications in electronic environments. For example, the 2,4-difluorophenyl group in the target compound would downfield-shift aromatic protons compared to non-fluorinated analogs .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Reference
Target Compound Pyrrolo[3,2-d]pyrimidine C₂₄H₂₁F₂N₃O₂S 469.5 2,4-difluorophenyl, 3-isopropyl
N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidine C₂₃H₁₈F₂N₃O₂S₂ 453.6 2,5-difluorophenyl, 4-methoxyphenyl
2-{[3-(2-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide Thieno[3,2-d]pyrimidine C₂₃H₂₀FN₃O₂S₂ 453.6 2-fluorophenyl, 2-isopropyl
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Hexahydrobenzothieno[2,3-d]pyrimidine C₂₅H₂₁F₂N₃O₂S₃ 557.7 Difluoromethylsulfanyl, hexahydro core

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